

L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine discovery and background

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Leu-Lys(Z)-OH*

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L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine, a dipeptide of interest in biochemical and pharmaceutical research. Due to the limited direct literature on this specific molecule, this document focuses on its synthesis from well-characterized precursors, its physicochemical properties, and potential biological significance extrapolated from related compounds. Detailed experimental protocols for its synthesis are provided, alongside structured data and visualizations to support laboratory applications.

Introduction and Background

L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine is a dipeptide composed of L-leucine and a modified L-lysine residue. The lysine side chain's epsilon-amino group (N6) is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group strategy is fundamental in peptide chemistry to ensure specific peptide bond formation at the α -amino group. The resulting dipeptide possesses both a hydrophobic leucine residue and a protected lysine, giving it unique chemical properties that may be leveraged in drug design and biochemical studies.

The benzyloxycarbonyl group is a classic amine protecting group, removable by catalytic hydrogenolysis, which allows for selective deprotection in complex syntheses. The presence of the Z-group on the lysine side chain prevents unwanted reactions and allows the α -amino group of lysine to form a peptide bond with another amino acid, in this case, L-leucine.

While direct discovery literature for this specific dipeptide is scarce, its synthesis relies on established principles of solution-phase peptide synthesis. The primary precursor, N6-[(benzyloxy)carbonyl]-L-lysine (H-Lys(Z)-OH), is a commercially available and well-characterized amino acid derivative used as a building block in the synthesis of peptides and peptidomimetics.^{[1][2]}

Physicochemical and Quantitative Data

The quantitative data available primarily pertains to the key precursor, N6-[(benzyloxy)carbonyl]-L-lysine. The properties of the final dipeptide can be extrapolated from its constituent amino acids.

Table 1: Physicochemical Properties of N6-[(benzyloxy)carbonyl]-L-lysine (H-Lys(Z)-OH)

Property	Value	Source
CAS Number	1155-64-2	[3][4]
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₄	[3][4]
Molecular Weight	280.32 g/mol	[3][5]
Appearance	White to off-white powder/crystalline solid	[3][6]
Melting Point	~259 °C (decomposition)	[3][5][7]
Optical Activity [α]20/D	+15.5 ± 1° (c = 1% in 1 M HCl)	[3]
Solubility	Soluble in aqueous base, dilute acid. Insoluble in water, ethanol, and DMSO under neutral conditions.	[1][7][8]
Storage Conditions	Room temperature, keep in a dark place under an inert atmosphere.	[5]

Table 2: Theoretical Properties of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine

Property	Theoretical Value	Notes
Molecular Formula	C ₂₀ H ₃₁ N ₃ O ₅	Calculated
Molecular Weight	393.48 g/mol	Calculated
Description	A dipeptide with a free N-terminus (Leucine) and a protected Lysine side chain.	-

Experimental Protocols

The synthesis of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine is presented as a two-stage process: first, the synthesis of the key precursor H-Lys(Z)-OH, followed by the coupling of a protected L-leucine and subsequent deprotection.

Synthesis of N6-[(benzyloxy)carbonyl]-L-lysine (H-Lys(Z)-OH)

This protocol is adapted from established methods for the selective protection of the lysine ϵ -amino group.

Materials:

- L-lysine
- Benzyl chloroformate (Cbz-Cl)
- Tetrahydrofuran (THF)
- Water
- Aqueous sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)

Procedure:

- Dissolve L-lysine (1.0 equivalent) in water at pH 12, maintained by the addition of aqueous NaOH.
- Cool the solution to 0 °C in an ice bath.
- Separately, prepare a solution of benzyl chloroformate (1.05 equivalents) in THF.
- Slowly add the benzyl chloroformate solution to the stirring L-lysine solution at 0 °C, while maintaining the pH at 12 with aqueous NaOH.
- After the addition is complete, allow the reaction mixture to stir overnight, gradually warming to room temperature.
- Partially concentrate the mixture under vacuum to remove THF.
- Adjust the pH of the aqueous solution to 5.6 with hydrochloric acid to precipitate the product.

- Filter the resulting suspension and wash the solid residue with chloroform.
- Dry the product under vacuum to yield H-Lys(Z)-OH.

Synthesis of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine

This protocol describes a standard solution-phase peptide coupling using N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBr) as coupling agents. This requires an N-terminally protected L-leucine, for example, Boc-L-Leucine (Boc-Leu-OH).

Step 1: Peptide Coupling

Materials:

- N6-[(benzyloxy)carbonyl]-L-lysine (H-Lys(Z)-OH)
- N-Boc-L-leucine (Boc-Leu-OH)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBr)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- 1N HCl, saturated NaHCO₃, and brine for washing

Procedure:

- Dissolve Boc-Leu-OH (1.0 equivalent) and HOBr (1.1 equivalents) in anhydrous DCM.
- Add H-Lys(Z)-OH (1.0 equivalent) to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture with constant stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.

- Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
- Wash the filtrate sequentially with 1N HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the protected dipeptide, Boc-Leu-Lys(Z)-OH.

Step 2: N-terminal Deprotection (Boc Removal)

Materials:

- Boc-Leu-Lys(Z)-OH (from previous step)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

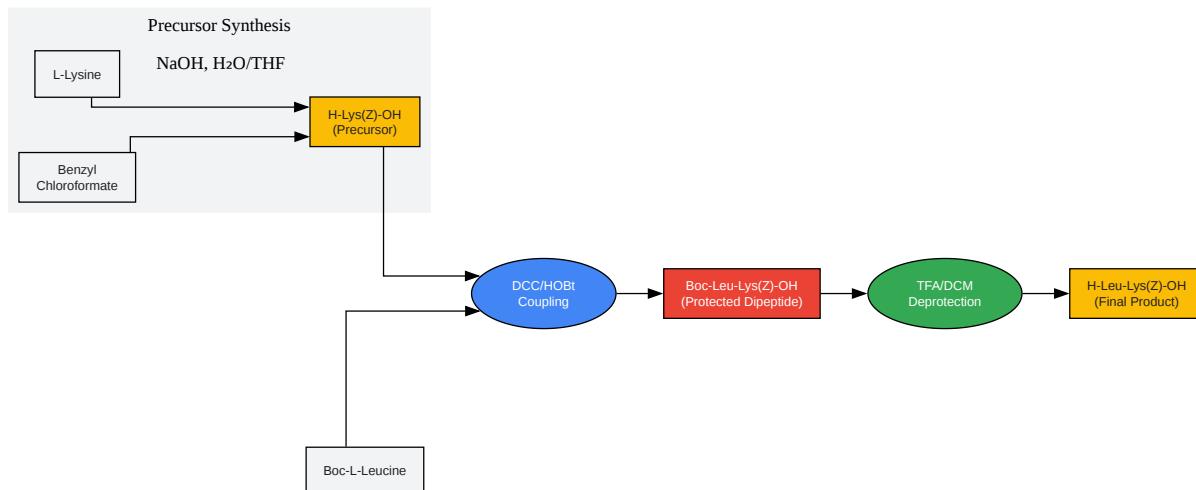
Procedure:

- Dissolve the protected dipeptide, Boc-Leu-Lys(Z)-OH, in a solution of 25-50% TFA in DCM (v/v).
- Stir the reaction at room temperature for 30-60 minutes.
- Monitor the deprotection by TLC.
- Once complete, remove the solvent and excess TFA under reduced pressure to yield the final product, L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine, as a TFA salt.

Visualization of Workflows and Pathways

Synthetic Workflow

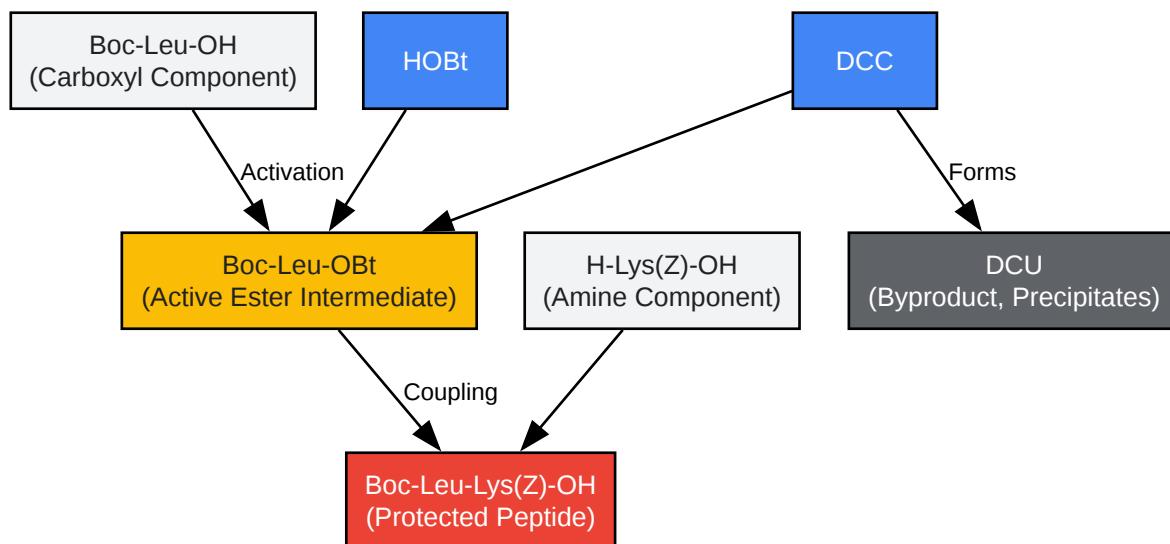
The following diagram illustrates the overall synthetic strategy for producing the target dipeptide.

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Caption: Solution-phase synthesis of **H-Leu-Lys(Z)-OH**.

Peptide Coupling Mechanism (DCC/HOBt)

This diagram outlines the logical relationship between reactants during the key peptide bond formation step.

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Caption: DCC/HOBt mediated peptide bond formation.

Potential Biological Significance and Applications

While the specific biological activity of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine has not been extensively reported, the properties of related dipeptides provide a basis for potential research applications.

- **Antioxidant and Anti-aging Properties:** Dipeptides containing leucine and lysine (Leu-Lys) have demonstrated antioxidant activities against reactive oxygen species (ROS) and have been shown to extend the lifespan of *C. elegans*, suggesting potential anti-aging effects.[\[5\]](#)
- **Intestinal Health and Metabolism:** Lys-Lys dipeptides have been shown to influence intestinal morphology, affect the expression of amino acid transporters, and serve as a source of lysine to alleviate deficiency-induced apoptosis.[\[9\]](#)[\[10\]](#) This suggests that dipeptides can have significant roles in nutrient absorption and gut health.
- **Drug Delivery and Peptidomimetics:** The incorporation of protected or unnatural amino acids can enhance peptide stability against enzymatic degradation. The Z-protected lysine in this dipeptide could serve as a stable intermediate for the synthesis of more complex peptides with improved pharmacokinetic profiles.

The logical next step for researchers would be to synthesize this dipeptide using the protocols outlined and screen it in assays related to oxidative stress, cell metabolism, or as a building block for larger, more complex therapeutic peptides.

Conclusion

L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine represents a synthetically accessible dipeptide with potential applications in various fields of biochemical and pharmaceutical research. This guide provides the foundational knowledge, including detailed synthetic protocols and physicochemical data of its key precursor, to enable researchers to synthesize, characterize, and investigate this molecule. The provided workflows and diagrams serve as a clear visual aid for the synthetic process, facilitating its adoption in the laboratory. Future studies are warranted to elucidate the specific biological activities of this compound.

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